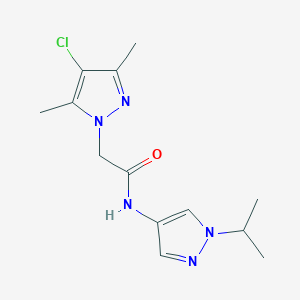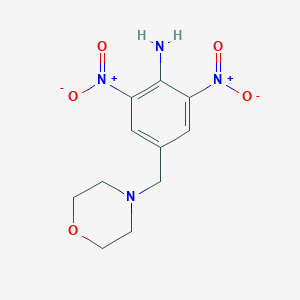![molecular formula C25H20N6OS B4328285 5-{[(9-benzyl-9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazol-3-yl)sulfanyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4328285.png)
5-{[(9-benzyl-9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazol-3-yl)sulfanyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole
概要
説明
5-{[(9-benzyl-9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazol-3-yl)sulfanyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines a benzimidazole ring with a triazole ring, further substituted with a benzyl group and an oxadiazole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(9-benzyl-9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazol-3-yl)sulfanyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Triazole Ring: The triazole ring is introduced via cyclization reactions involving hydrazine derivatives and appropriate electrophiles.
Attachment of Benzyl Group: The benzyl group is introduced through nucleophilic substitution reactions, often using benzyl halides.
Formation of Oxadiazole Moiety: The oxadiazole ring is formed through cyclization reactions involving acyl hydrazides and nitriles.
Final Coupling: The final step involves the coupling of the oxadiazole moiety with the benzimidazole-triazole core, typically using thiol-based reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The benzyl group and other aromatic substituents can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like benzyl halides, alkylating agents, and various electrophiles/nucleophiles are used under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
5-{[(9-benzyl-9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazol-3-yl)sulfanyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with various biological targets.
Medicine: Explored for its therapeutic potential in treating infections, cancer, and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism of action of 5-{[(9-benzyl-9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazol-3-yl)sulfanyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Similar in structure but with a quinoxaline ring instead of a benzimidazole ring.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Contains a thiadiazine ring fused with a triazole ring.
Benzimidazole Derivatives: Various benzimidazole derivatives with different substituents and biological activities.
Uniqueness
5-{[(9-benzyl-9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazol-3-yl)sulfanyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole is unique due to its combination of multiple heterocyclic rings and diverse substituents, which confer a wide range of potential biological activities and applications.
特性
IUPAC Name |
5-[(4-benzyl-[1,2,4]triazolo[4,3-a]benzimidazol-1-yl)sulfanylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N6OS/c1-17-11-13-19(14-12-17)23-26-22(32-29-23)16-33-25-28-27-24-30(15-18-7-3-2-4-8-18)20-9-5-6-10-21(20)31(24)25/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCLPANSQREION-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C4N3C5=CC=CC=C5N4CC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 1-methyl-3-[(4-sulfamoylphenyl)carbamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B4328204.png)
![ETHYL 6-({N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(PYRIDIN-3-YL)FORMAMIDO}METHYL)-4-(4-METHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B4328207.png)
![4-FLUORO-N-(2-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE](/img/structure/B4328208.png)
![1-[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4328217.png)
![4-(2-chloro-6-fluorophenyl)-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione](/img/structure/B4328223.png)
![4-amino-8-(3-fluorophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B4328230.png)
![ETHYL 4-[2-({4-METHYL-5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE](/img/structure/B4328232.png)
![4-(2H-1,3-BENZODIOXOL-5-YL)-3-(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE](/img/structure/B4328236.png)
![1-[4-(3-METHOXYPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE](/img/structure/B4328254.png)
![1-[4-(1,3-benzodioxol-5-yl)-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B4328261.png)
![6-(2-chlorobenzyl)-6H-isoindolo[1,2-b][1,3,4]benzotriazepin-5(8H)-one](/img/structure/B4328280.png)

![3'-ETHYL 5'-METHYL 6'-AMINO-5-BROMO-2'-(2-ETHOXY-2-OXOETHYL)-1-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-3',5'-DICARBOXYLATE](/img/structure/B4328301.png)

